2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile

Description

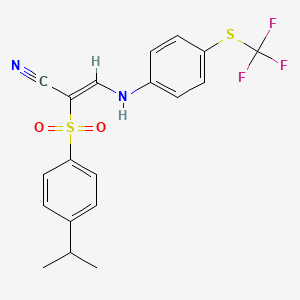

The compound 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile features a propenenitrile backbone substituted with a sulfonyl group attached to a 4-isopropylphenyl ring and an amino group linked to a 4-trifluoromethylthio (SCF₃) phenyl moiety. Key structural attributes include:

- 4-Isopropylphenyl: A bulky, lipophilic substituent that may influence steric interactions.

- 4-Trifluoromethylthio phenylamino group: Combines strong electron-withdrawing (SCF₃) and hydrogen-bonding (NH) functionalities, likely affecting metabolic stability and target binding.

Properties

IUPAC Name |

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-[4-(trifluoromethylsulfanyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S2/c1-13(2)14-3-9-17(10-4-14)28(25,26)18(11-23)12-24-15-5-7-16(8-6-15)27-19(20,21)22/h3-10,12-13,24H,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHUSXOUGQNKSY-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)SC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)SC(F)(F)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with carbon-centered radical intermediates.

Mode of Action

The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group can undergo a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to a molecule. The compound also contains a sulfonyl group, which is traditionally a nucleophilic trifluoromethylating agent. Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation.

Biochemical Pathways

The trifluoromethylation process can affect various biochemical pathways, particularly those involving carbon-centered radical intermediates.

Pharmacokinetics

The presence of the trifluoromethyl group can potentially influence these properties, as it is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds.

Result of Action

The trifluoromethylation process can result in the modification of molecules, potentially altering their biological activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethylation process can be influenced by factors such as temperature, light, and the presence of other chemical species.

Biological Activity

Chemical Structure and Properties

The compound's structure includes significant functional groups that contribute to its biological activity:

- Isopropyl group : Enhances lipophilicity, potentially affecting membrane permeability.

- Trifluoromethylthio group : May influence the compound's reactivity and interaction with biological targets.

- Prop-2-enenitrile moiety : Known for its ability to participate in various chemical reactions, possibly enhancing biological efficacy.

Research indicates that compounds similar to 2-((4-(Isopropyl)phenyl)sulfonyl)-3-((4-(trifluoromethylthio)phenyl)amino)prop-2-enenitrile may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives which are known for their anti-inflammatory properties.

- Interaction with Receptors : Potential binding to specific receptors involved in signal transduction pathways could modulate cellular responses.

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. For instance, a study reported that certain derivatives showed IC50 values ranging from 12 to 68 μM against PLA2, suggesting that modifications to the core structure can enhance inhibitory potency .

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to This compound :

- Anti-inflammatory Effects : A study highlighted the anti-inflammatory activity of similar sulfonamide compounds in animal models of arthritis, where significant reductions in inflammatory markers were observed.

- Antimicrobial Activity : Related compounds have shown promising antimicrobial properties against various pathogens, indicating a potential role in treating infections.

Data Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Structural Differences and Implications

Sulfonyl Group Variations: The target compound’s 4-isopropylphenyl sulfonyl group provides steric bulk and moderate lipophilicity, whereas 4-chlorophenyl sulfonyl (BJ22729, ) introduces stronger electron-withdrawing effects.

Amino Group Modifications: The 4-trifluoromethylthio (SCF₃) group in the target compound enhances metabolic stability compared to pyridylthio (BJ22729, ) or propargylamino (), which may confer reactivity or metal-binding properties.

Backbone Configuration :

- The Z-configuration in and may restrict molecular flexibility compared to the target compound’s unspecified configuration, affecting binding to planar targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.